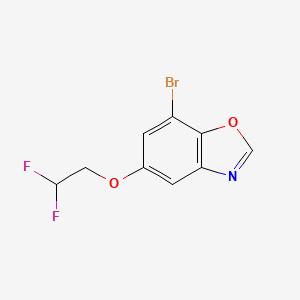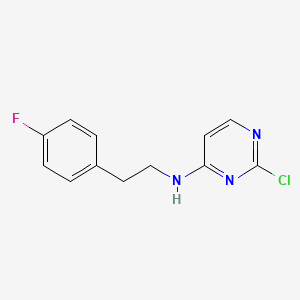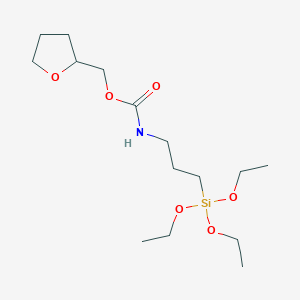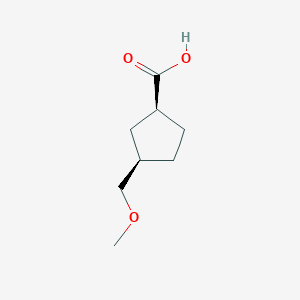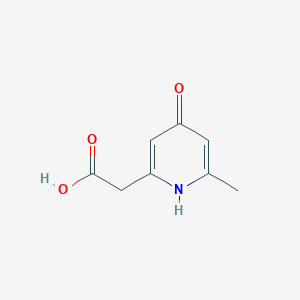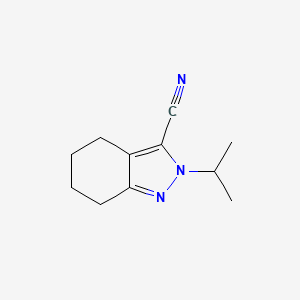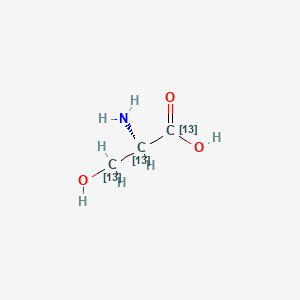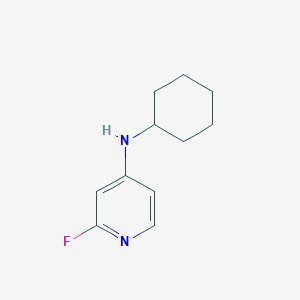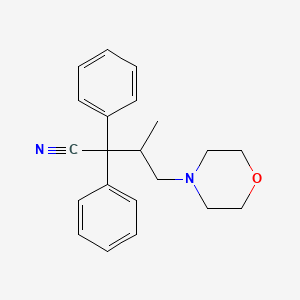
b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is a chemical compound that features a morpholine ring, a nitrile group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile typically involves the reaction of 3-methyl-2,2-diphenylbutanenitrile with morpholine. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under controlled temperature conditions. The mixture is usually heated to around 60°C and stirred for a specific period to ensure complete reaction. The product is then isolated by precipitation, filtration, and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar structure with a piperidine ring instead of a butanenitrile backbone.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Contains a morpholine ring and a methylphenyl group but differs in the overall structure.
Uniqueness
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is unique due to its combination of a morpholine ring, nitrile group, and two phenyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1704-70-7 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H24N2O/c1-18(16-23-12-14-24-15-13-23)21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3 |
InChI Key |
LKXCOEFQNUYUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
